molecular formula C5H7Cl B142711 3-Chloro-3-methyl-1-butyne CAS No. 1111-97-3

3-Chloro-3-methyl-1-butyne

Cat. No.: B142711
CAS No.: 1111-97-3
M. Wt: 102.56 g/mol
InChI Key: QSILYWCNPOLKPN-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-1-butyne: is an organic compound with the molecular formula C5H7Cl . It is a clear, colorless to straw-colored liquid with a pungent odor. This compound is also known by several synonyms, including α,α-Dimethylpropargyl chloride and 2-Chloro-2-methyl-3-butyne . It is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Mechanism of Action

Target of Action

3-Chloro-3-methyl-1-butyne is a propargyl chloride . It is primarily used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines . Therefore, its primary targets are these molecules.

Mode of Action

The compound interacts with its targets (methanol, ethanol, ammonia, and amines) through alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The result of this interaction is the formation of propargylic ethers and amines .

Biochemical Pathways

It has been used in the preparation of a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones . These compounds are related to psorospermine and benzo[b]acronycine .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . It has a boiling point of 73-75 °C and a density of 0.913 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

It is known to cause eye irritation, skin irritation, and respiratory tract irritation . It is also harmful if swallowed, inhaled, or absorbed through the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can affect its stability. Furthermore, it is slightly soluble in chloroform and hexane , indicating that the presence of these solvents can influence its action and efficacy.

Safety and Hazards

3-Chloro-3-methyl-1-butyne is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Propargyl Alcohol: One common method for synthesizing 3-Chloro-3-methyl-1-butyne involves the alkylation of propargyl alcohol with hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Chlorination of 3-Methyl-1-butyne: Another method involves the chlorination of 3-Methyl-1-butyne using chlorine gas.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, lithium aluminum hydride

Major Products:

    Substitution Products: Propargyl amines, ethers, and thioethers

    Addition Products: Haloalkenes

    Oxidation Products: Ketones

    Reduction Products: Alkanes

Comparison with Similar Compounds

  • 2-Chloro-2-methyl-3-butyne
  • 3-Methyl-1-butyn-3-yl chloride
  • 3-Methyl-3-chloro-1-butyne

Comparison: 3-Chloro-3-methyl-1-butyne is unique due to its specific reactivity and the presence of both a chlorine atom and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSILYWCNPOLKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061488
Record name 1-Butyne, 3-chloro-3-methyl-
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Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-97-3
Record name 3-Chloro-3-methyl-1-butyne
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Record name 1-Butyne, 3-chloro-3-methyl-
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Record name 3-Chloro-3-methyl-1-butyne
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Record name 1-Butyne, 3-chloro-3-methyl-
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Record name 1-Butyne, 3-chloro-3-methyl-
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Record name 3-chloro-3-methylbut-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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